

# An In-depth Technical Guide to 2-methyl-N-pentylcyclohexan-1-amine

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## Compound of Interest

Compound Name: 2-methyl-N-pentylcyclohexan-1-amine

Cat. No.: B7808575

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This technical guide provides a comprehensive overview of **2-methyl-N-pentylcyclohexan-1-amine**, including its chemical identifiers, physicochemical properties, and detailed, plausible experimental protocols for its synthesis and characterization. Due to the limited availability of published experimental data for this specific compound, the methodologies presented are based on established and widely-used chemical principles for structurally similar molecules.

## Chemical Identifiers and Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties for **2-methyl-N-pentylcyclohexan-1-amine** is presented below. This data is crucial for researchers in drug development and other scientific fields for the accurate identification and handling of the compound.

Identifier/Property	Value	Source
CAS Number	1019586-97-0	ChemScene[1]
Molecular Formula	C <sub>12</sub> H <sub>25</sub> N	ChemScene[1]
Molecular Weight	183.33 g/mol	ChemScene[1]
IUPAC Name	2-methyl-N-pentylcyclohexan-1-amine	-
SMILES	<chem>CCCCCNC1C(C)CCCC1</chem>	ChemScene[1]
Topological Polar Surface Area (TPSA)	12.03 Å <sup>2</sup>	ChemScene[1]
logP (octanol-water partition coefficient)	3.3449	ChemScene[1]
Hydrogen Bond Acceptors	1	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Rotatable Bonds	5	ChemScene[1]

## Experimental Protocols

The following sections detail hypothetical, yet scientifically sound, experimental protocols for the synthesis and characterization of **2-methyl-N-pentylcyclohexan-1-amine**. These protocols are derived from general methods for the synthesis of secondary amines via reductive amination.

### Synthesis via Reductive Amination

A common and effective method for synthesizing N-alkylated cyclohexanamines is through the reductive amination of a corresponding ketone with a primary amine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced to the target amine.

Reaction: 2-methylcyclohexanone + pentylamine → **2-methyl-N-pentylcyclohexan-1-amine**

Materials:

- 2-methylcyclohexanone
- Pentylamine
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM), anhydrous
- Acetic acid (glacial)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen gas supply
- Separatory funnel
- Rotary evaporator

Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylcyclohexanone (1 equivalent) and anhydrous dichloromethane.
- Add pentylamine (1.1 equivalents) to the solution and stir for 20 minutes at room temperature.
- Add a catalytic amount of glacial acetic acid (0.1 equivalents) and continue stirring.
- Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, controlling any potential exotherm.

- Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain pure **2-methyl-N-pentylcyclohexan-1-amine**.

## Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and purity assessment of volatile and semi-volatile organic compounds like **2-methyl-N-pentylcyclohexan-1-amine**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
- GC Conditions:
  - Injector Temperature: 250 °C

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of all components.
- Injection Mode: Split or splitless, depending on the sample concentration.
- MS Conditions:
  - Ion Source Temperature: 230 °C
  - Electron Energy: 70 eV
  - Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ion and characteristic fragment ions.
- Data Analysis:
  - Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the main peak and assess the purity of the sample.
  - Examine the mass spectrum of the main peak. The molecular ion peak should correspond to the molecular weight of **2-methyl-N-pentylcyclohexan-1-amine** (183.33 g/mol ).
  - Interpret the fragmentation pattern to confirm the structure of the molecule. Characteristic fragments would arise from the loss of alkyl chains and cleavage of the cyclohexyl ring.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **2-methyl-N-pentylcyclohexan-1-amine**, as detailed in the experimental protocols.



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## References

- 1. chemscene.com [chemscene.com]
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